molecular formula C15H18BrNO3 B1599636 (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one CAS No. 156699-37-5

(S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

Cat. No.: B1599636
CAS No.: 156699-37-5
M. Wt: 340.21 g/mol
InChI Key: LRQYSKNJBAVITI-ZDUSSCGKSA-N
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Description

(S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This particular compound is characterized by the presence of a brominated pentyl side chain and a phenylmethyl group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Brominated Pentyl Side Chain: This step involves the bromination of a suitable pentyl precursor, followed by its attachment to the oxazolidinone ring through nucleophilic substitution.

    Addition of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using a phenylmethyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the brominated pentyl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The bromine atom in the pentyl side chain can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to create a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium thiolate, or alkoxide salts, typically under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

(S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies and drug discovery.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new antibiotics and anticancer agents.

    Industry: The compound’s reactivity and functional groups make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one exerts its effects depends on its specific application:

    Antibiotic Activity: As an oxazolidinone derivative, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

    Anticancer Activity: The compound may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation by targeting specific enzymes or receptors involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one stands out due to its chiral nature, the presence of both a brominated side chain and a phenylmethyl group, and its potential for diverse chemical modifications. These features make it a versatile and valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-9-5-4-8-14(18)17-13(11-20-15(17)19)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSKNJBAVITI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447455
Record name 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156699-37-5
Record name 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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